(20R)-17,20-Dihydroxypregn-4-en-3-one
CAS No.: 1662-06-2
VCID: VC20754141
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
(20R)-17,20-Dihydroxypregn-4-en-3-one, also known as 17alpha-Hydroxy-20beta-dihydroprogesterone, is a steroid compound with significant biological relevance. It is classified as a C21 steroid and is recognized for its role in various physiological processes, particularly in reproductive biology and endocrinology. Synthesis(20R)-17,20-Dihydroxypregn-4-en-3-one can be synthesized through various biochemical pathways involving the transformation of progesterone or its derivatives. The synthesis often involves enzymatic hydroxylation processes that introduce hydroxyl groups at specific positions on the steroid framework. Hormonal FunctionsThis compound exhibits significant hormonal activity, acting as a progestin in various biological systems. It plays a crucial role in:
Mechanism of ActionThe mechanism of action involves binding to progesterone receptors, leading to alterations in gene expression that facilitate reproductive processes. The presence of hydroxyl groups enhances its affinity for these receptors compared to other steroid hormones. Pharmacological StudiesRecent studies have explored the pharmacological properties of (20R)-17,20-Dihydroxypregn-4-en-3-one, particularly its effects on reproductive health and potential therapeutic applications. Key Findings:
Comparative StudiesComparative studies have assessed the efficacy of (20R)-17,20-Dihydroxypregn-4-en-3-one against other progestins:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1662-06-2 | ||||||||||||
Product Name | (20R)-17,20-Dihydroxypregn-4-en-3-one | ||||||||||||
Molecular Formula | C21H32O3 | ||||||||||||
Molecular Weight | 332.5 g/mol | ||||||||||||
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | ||||||||||||
Standard InChI | InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1 | ||||||||||||
Standard InChIKey | MASCESDECGBIBB-FSHQYNQFSA-N | ||||||||||||
Isomeric SMILES | C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | ||||||||||||
SMILES | CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | ||||||||||||
Canonical SMILES | CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | ||||||||||||
Appearance | Assay:≥95%A crystalline solid | ||||||||||||
Synonyms | 17 alpha,20 beta-dihydroxypregn-4-en-3-one 17 alpha,20 beta-dihydroxyprogesterone 17,20beta-dihydroxypregn-4-en-3-one 17-DHP 17alpha-hydroxy-20beta-dihydroprogesterone |
||||||||||||
PubChem Compound | 107701 | ||||||||||||
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume